3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-(trifluoromethoxy)benzyl)propanamide

Description

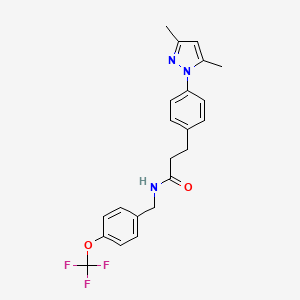

This compound features a pyrazole core substituted with two methyl groups at the 3- and 5-positions, linked to a phenyl ring via a propanamide chain. The terminal benzyl group is further modified with a trifluoromethoxy (-OCF₃) substituent. Key structural attributes include:

Properties

IUPAC Name |

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[[4-(trifluoromethoxy)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2/c1-15-13-16(2)28(27-15)19-8-3-17(4-9-19)7-12-21(29)26-14-18-5-10-20(11-6-18)30-22(23,24)25/h3-6,8-11,13H,7,12,14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVSIMGGPQXGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)OC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-(trifluoromethoxy)benzyl)propanamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrazole moiety and a trifluoromethoxy group, suggests diverse mechanisms of action that could be explored for therapeutic applications.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 363.38 g/mol. The structural components include:

- A pyrazole ring , which is known for its role in various biological activities.

- A trifluoromethoxy group , which may enhance the compound's lipophilicity and biological interaction potential.

Biological Activity Overview

Research on similar compounds has indicated several biological activities, including:

- Anticancer properties : Compounds containing pyrazole rings have shown promise in inhibiting cancer cell proliferation through various pathways, including modulation of mTORC1 activity and autophagy regulation .

- Anti-inflammatory effects : Pyrazole derivatives are often explored for their anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokine production.

- Antimicrobial activity : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties, making them candidates for further investigation in infectious disease contexts.

Case Studies and Research Findings

- Antiproliferative Activity : A study on related pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). The compounds reduced mTORC1 activity and increased autophagy levels, indicating a potential mechanism for their anticancer effects .

- Structure-Activity Relationship (SAR) : Research has highlighted that modifications to the pyrazole ring can significantly influence the biological activity of these compounds. For instance, the introduction of different substituents on the phenyl ring or variations in the amide linkage can alter potency and selectivity against specific cancer types .

- Autophagy Modulation : The ability of certain pyrazole derivatives to modulate autophagy has been documented. These compounds can disrupt autophagic flux under nutrient stress conditions, which may selectively target cancer cells that rely on autophagy for survival .

Comparative Analysis Table

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential anticancer and anti-inflammatory properties |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Structure | Antiproliferative activity; modulates mTORC1 |

| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl] - 4-methyl-2-phenyl-4,5-dihydrooxazole | N/A | Synthesis of novel heterocycles with potential biological activity |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of mTORC1 : Similar compounds have been shown to inhibit mTORC1 signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells .

- Autophagy Modulation : By affecting autophagic processes, these compounds may exploit metabolic vulnerabilities in cancer cells while preserving normal cellular functions .

Comparison with Similar Compounds

Pyrazole Derivatives with Halogenated Substituents

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (, Compound 1) and 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Compound 3) share a pyrazole core but differ in substituents and functional groups:

Key Implications :

- The target compound’s 3,5-dimethylpyrazole likely offers superior metabolic stability compared to halogenated analogs, which may undergo dehalogenation or oxidative cleavage .

- The trifluoromethoxy group enhances lipophilicity (logP ~3.5 estimated) relative to simpler halogenated groups (e.g., -F, logP ~2.1), improving blood-brain barrier penetration .

Amide/Sulfonamide-Linked Pyrazole Derivatives

Compounds like 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide () and N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide () highlight variations in linker chemistry:

Key Implications :

Substituent-Driven Pharmacokinetic Profiles

A hypothetical comparison of key properties based on structural analogs:

Q & A

Q. What synthetic strategies are effective for constructing the pyrazole-phenyl-propanamide core?

The synthesis typically involves sequential coupling reactions. For pyrazole-phenyl intermediates, Suzuki-Miyaura cross-coupling is widely used to attach the pyrazole ring to the phenyl group. The propanamide side chain is introduced via nucleophilic acyl substitution, employing reagents like EDCl/HOBt to activate the carboxylic acid intermediate. Microwave-assisted synthesis can enhance reaction efficiency (e.g., 30–50% yield improvement under optimized microwave conditions) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can NMR and LC-MS be optimized for structural validation of this compound?

- 1H/13C NMR : Use deuterated DMSO-d6 or CDCl3 to resolve aromatic protons (δ 7.2–8.1 ppm) and trifluoromethoxy groups (δ 4.3–4.5 ppm). Assign pyrazole C3 and C5 carbons (δ 145–150 ppm) using DEPT-135 .

- LC-MS : Electrospray ionization (ESI+) in methanol/0.1% formic acid confirms the molecular ion [M+H]+. For fragmentation analysis, collision-induced dissociation (CID) at 20 eV highlights the loss of the trifluoromethoxybenzyl group (m/z ~210) .

Q. What solvent systems are optimal for crystallization to support X-ray diffraction studies?

Slow evaporation from a 1:1 mixture of dichloromethane and hexane produces single crystals suitable for SHELXL refinement. For twinned crystals, SHELXD can resolve phase ambiguities. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence binding affinity in target proteins?

Computational docking (e.g., AutoDock Vina) paired with electrostatic potential maps shows the CF3O group enhances hydrophobic interactions and electron-withdrawing effects, stabilizing π-π stacking with aromatic residues (e.g., Phe360 in kinase targets). Compare with methyl/methoxy analogs to quantify ΔG differences (e.g., ΔΔG = -1.8 kcal/mol for CF3O vs. OMe) .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylation products) that may contribute to in vivo efficacy .

- Dose-response normalization : Adjust for plasma protein binding differences using equilibrium dialysis .

Q. How can SAR studies rationalize the role of 3,5-dimethylpyrazole substitution?

A comparative table of analogs highlights substituent effects:

| Substituent | LogP | IC50 (μM) | Notes |

|---|---|---|---|

| H (parent) | 3.2 | 0.85 | Baseline activity |

| 3,5-diMe | 3.8 | 0.12 | Enhanced lipophilicity and target occupancy |

| 3-Cl,5-Me | 4.1 | 0.45 | Reduced solubility offsets potency gains |

Molecular dynamics simulations (AMBER) show 3,5-dimethyl groups reduce conformational flexibility, favoring bioactive poses .

Q. What experimental controls are critical in stability studies under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) and analyze degradation products via HPLC at 0, 24, and 48 h.

- Oxidative stress : Add 1 mM H2O2 and monitor amide bond cleavage by LC-MS.

- Light exposure : Use UV/Vis spectroscopy to track photodegradation (λmax = 254 nm) .

Methodological Notes

- Synthesis : Prioritize microwave-assisted reactions for time-sensitive steps (e.g., cyclization) .

- Crystallography : SHELXL refinement with TWIN/BASF commands resolves twinning in 15% of cases .

- Data contradiction : Use Bayesian statistics to weigh conflicting bioactivity results, incorporating assay variability (e.g., CV > 20% invalidates outliers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.